Ranatuerin-2Wa
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIMDSIKGLGKNLAGQLLDKLKCKITGC |
Origin of Product |
United States |
Origin, Isolation, and Biosynthesis of Ranatuerin 2wa
Identification of Natural Sources: Amphibian Skin Secretions
The primary natural source of Ranatuerin-2Wa and other related antimicrobial peptides is the skin secretions of amphibians. imrpress.comvumc.org These secretions are produced by granular glands in the frog's skin and serve as a crucial component of their innate immune system, offering protection against a wide array of pathogens. imrpress.com The composition of these secretions is diverse, containing a rich repertoire of bioactive peptides, including various members of the ranatuerin family. imrpress.comnih.gov
Ranatuerin-2 (B1576050) peptides, including this compound, have been identified in the skin secretions of several frog species, primarily from the Ranidae family. nih.govmdpi.comresearchgate.net These peptides were first identified in the American bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana). mdpi.comcapes.gov.br Since then, members of the ranatuerin-2 family have been found in other North American frogs such as the green frog Rana clamitans, the pickerel frog (Rana palustris), and the mountain yellow-legged frog (Rana muscosa). vumc.orgnih.govnih.gov They have also been isolated from Eurasian frog species, including the Chinese brown frog (Rana chensinensis) and the Japanese mountain brown frog (Rana ornativentris). researchgate.netnovoprolabs.com The presence of these peptides across different species highlights their evolutionary importance in amphibian defense mechanisms. nih.gov
| Frog Species | Peptide Family | Reference |
| Lithobates catesbeianus (American bullfrog) | Ranatuerin-2 | mdpi.comcapes.gov.br |
| Rana clamitans (Green frog) | Ranatuerin-2 | nih.gov |
| Rana palustris (Pickerel frog) | Ranatuerin-2 | nih.gov |
| Rana muscosa (Mountain yellow-legged frog) | Ranatuerin-2 | vumc.org |
| Rana chensinensis (Chinese brown frog) | Ranatuerin-2 | researchgate.netnih.gov |
| Rana ornativentris (Japanese mountain brown frog) | Ranatuerin-2 | novoprolabs.com |
| Amolops wuyiensis | Ranatuerin-2 | mdpi.com |
Methodologies for Isolation and Purification
The isolation and purification of this compound from complex mixtures of frog skin secretions require multi-step processes to obtain the pure peptide for structural and functional analysis.
A common and non-lethal method for collecting skin secretions is through mild electrical stimulation of the skin surface. nih.govmdpi.com This technique induces the granular glands to release their contents, which are then washed from the frog's skin with deionized water. The resulting solution is then typically lyophilized (freeze-dried) to produce a stable powder that can be stored for subsequent analysis. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of peptides like this compound from the crude skin secretion extract. lcms.czknauer.net Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. renyi.hu The lyophilized crude secretion is first reconstituted in an appropriate solvent and then injected into the HPLC system. A gradient of increasing organic solvent concentration (e.g., acetonitrile) is used to elute the bound peptides from the stationary phase. lcms.cz Fractions are collected at different retention times, and those containing the peptide of interest are identified by mass spectrometry. nih.gov Further rounds of purification using different chromatographic conditions may be necessary to achieve a high degree of purity. peptide.com
| Technique | Purpose | Reference |
| Electrical Stimulation | Harvesting of skin secretions | nih.govmdpi.com |
| Lyophilization | Preservation and concentration of secretions | nih.govresearchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Purification of the peptide from the crude extract | researchgate.netnih.govlcms.cz |
| Mass Spectrometry | Identification and characterization of the purified peptide | nih.gov |
Skin Secretion Harvesting Techniques
Molecular Cloning and Gene Expression Studies
To understand the biosynthesis of this compound, researchers employ molecular cloning techniques to identify the gene encoding the peptide and study its expression.
The process begins with the extraction of messenger RNA (mRNA) from the frog's skin tissue or secretions. nih.govstackwave.com This mRNA is then used as a template to synthesize complementary DNA (cDNA) through a process called reverse transcription. libretexts.org The collection of these cDNA molecules represents all the genes that were being expressed in the skin at the time of extraction and is known as a cDNA library. libretexts.orgslideshare.net
A technique known as "shotgun" cloning is often employed, where the entire cDNA library is cloned into vectors. nih.govnih.gov To identify the specific cDNA encoding the this compound precursor, a degenerate primer is designed based on highly conserved regions of known ranatuerin-2 peptide sequences. This primer is then used in a polymerase chain reaction (PCR)-based screening method, such as 3'-RACE (Rapid Amplification of cDNA Ends), to amplify the target cDNA from the library. nih.govnih.gov The amplified DNA fragments are then sequenced to determine the full nucleotide sequence of the precursor cDNA. mdpi.com This sequence reveals the structure of the prepropeptide, which includes a signal peptide, an acidic spacer peptide, and the mature this compound peptide sequence. mdpi.com
Precursor Gene and Peptide Processing Analysis
The journey of this compound begins with its precursor gene. The genetic information encoding this peptide is first transcribed into messenger RNA (mRNA) and then translated into a precursor protein. This precursor is a larger molecule than the final, active peptide and is typically organized into distinct domains. nih.gov
Analysis of the cDNA encoding for ranatuerin peptides reveals a common architecture for the precursor protein. nih.gov This structure consists of:
A putative signal peptide: This N-terminal sequence, typically around 22 amino acids long, acts as a molecular "address label," directing the precursor protein to the cell's secretory pathway. nih.govmdpi.comnih.gov
An acidic spacer region: Following the signal peptide is a segment rich in acidic amino acids. nih.govmdpi.comresearchgate.net This acidic domain is believed to neutralize the positively charged (cationic) mature peptide, keeping it in an inactive state within the cell and preventing self-toxicity. nih.gov
A pro-peptide convertase cleavage site: Situated between the acidic spacer and the mature peptide sequence is a specific recognition site for enzymes called pro-peptide convertases. A common cleavage site found in ranatuerin precursors is the basic dipeptide motif -KR- (Lysine-Arginine). nih.govmdpi.com
The mature peptide sequence: This is the C-terminal portion of the precursor that will become the final, biologically active this compound. nih.govmdpi.com
The table below illustrates the typical domain structure of a ranatuerin precursor protein.
| Domain | Typical Length (Amino Acids) | Key Features | Function |
| Signal Peptide | ~22 | Hydrophobic residues at the N-terminus | Directs the precursor to the secretory pathway |
| Acidic Spacer | Variable | Rich in acidic amino acids (e.g., Aspartic Acid, Glutamic Acid) | Neutralizes the mature peptide, maintaining inactivity |
| Cleavage Site | 2 | Often a Lysine-Arginine (-KR-) pair | Recognition site for processing enzymes |
| Mature Peptide | Variable (e.g., 29 for a related peptide) | Cationic and amphipathic | The final, active antimicrobial peptide |
Data derived from studies on ranatuerin family peptide precursors. nih.govmdpi.comnih.gov
Post-translational modification is the critical step where the inactive precursor is processed into the functional this compound. This involves the enzymatic cleavage at the designated site, releasing the mature peptide. nih.gov This process is a hallmark of the biosynthesis of many antimicrobial peptides found in amphibians. imrpress.com
Proposed Biosynthetic Pathways of this compound and Related Peptides
The biosynthesis of this compound is a specialized example of a broader pathway for producing antimicrobial peptides (AMPs) in frogs. These peptides are synthesized in granular glands in the skin and are released in response to stress or injury as a defense mechanism. google.comresearchgate.net
The proposed biosynthetic pathway for this compound and its relatives can be summarized as follows:
Gene Transcription and Translation: The gene encoding the ranatuerin precursor is transcribed into mRNA within the nucleus of the granular gland cells. This mRNA is then translated into the prepropeptide on ribosomes.
Secretion Pathway Translocation: The N-terminal signal peptide guides the prepropeptide into the endoplasmic reticulum, initiating its journey through the secretory pathway.
Post-Translational Modifications: As the precursor transits through the Golgi apparatus and into secretory granules, it undergoes several crucial modifications:
Signal Peptide Cleavage: The signal peptide is cleaved off.
Disulfide Bond Formation: For ranatuerin-2 peptides, which contain cysteine residues, intramolecular disulfide bonds are formed, creating a cyclic domain at the C-terminus, often referred to as the "Rana box". nih.govresearchgate.net This cyclic structure is a characteristic feature of this peptide family.
Proteolytic Cleavage: Pro-peptide convertases recognize and cleave the precursor at specific sites, such as the -KR- motif, liberating the mature, cationic peptide from the acidic pro-sequence. nih.govmdpi.com
C-terminal Amidation (in some cases): While not universally present in all ranatuerins, many antimicrobial peptides undergo C-terminal amidation, which can enhance their stability and activity.
Storage and Secretion: The mature, active peptides are stored in high concentrations within the secretory granules. Upon stimulation, such as a threat or physical damage, these granules release their contents onto the skin surface in a holocrine fashion. imrpress.comgoogle.com
This multi-step process ensures that the potent, membrane-disrupting peptides are safely synthesized and stored in an inactive form, only becoming active upon their release at the site where they are needed to combat invading microorganisms. The synthesis of multiple, structurally related peptides by a single frog species is thought to provide a broad spectrum of defense against a wide array of pathogens. google.com
Structural Elucidation and Conformational Dynamics of Ranatuerin 2wa
Primary Structure Determination and Sequence Analysis
The primary structure of a peptide, its unique amino acid sequence, is fundamental to its function. The determination of this sequence for ranatuerin peptides, including Ranatuerin-2Wa, involves a combination of protein chemistry and molecular biology techniques.
Amino Acid Sequencing Methodologies
The direct sequencing of ranatuerin peptides is often accomplished using Edman degradation . This well-established chemical method sequentially removes one amino acid residue at a time from the N-terminus of the peptide. google.comresearchgate.net The resulting amino acid derivatives are then identified by chromatography. This process is typically automated using a protein sequenator. google.comgoogle.com
An alternative and powerful approach is the "shotgun" cloning and sequencing of the cDNA that encodes the peptide precursor. nih.govnih.govnih.gov This molecular biology technique involves the following general steps:
Extraction of mRNA from the frog's skin secretions. nih.gov
Reverse transcription of the mRNA to create a cDNA library.
Amplification of the specific precursor-encoding cDNA using the polymerase chain reaction (PCR), often with degenerate primers designed from conserved regions of related peptide precursors. cdnsciencepub.comcdnsciencepub.com
Sequencing of the cloned cDNA. The amino acid sequence of the mature peptide is then deduced from the translated open reading frame (ORF). nih.govnih.gov
This cDNA sequencing approach not only reveals the primary structure of the mature peptide but also provides information about its biosynthetic precursor, including the signal peptide and the acidic spacer region. nih.govcore.ac.ukresearchgate.net The mature peptide sequence is typically flanked by a propeptide convertase processing site, such as -KR- or -GRR-. nih.govnih.gov
Homology Analysis and Database Comparisons (e.g., BLAST, UniProt)
Once the primary sequence of this compound is determined, its relationship to other known peptides is assessed through homology analysis using bioinformatics tools. Databases such as the Basic Local Alignment Search Tool (BLAST) and UniProt (Universal Protein Resource) are central to this process. nih.gov
UniProt is a comprehensive, high-quality, and freely accessible resource of protein sequence and functional information. nih.gov It contains entries for numerous ranatuerin peptides, providing details on their sequence, taxonomic origin, and known functions. uniprot.orguniprot.orguniprot.org Comparing this compound to other ranatuerin-2 (B1576050) peptides in UniProt reveals conserved residues and regional motifs that are likely important for their structure and activity. For example, despite sequence diversity in the N-terminal region, the cysteine residues that form the C-terminal loop are typically invariant. nih.govresearchgate.net
| Peptide | Organism | Sequence | UniProt Accession |
|---|---|---|---|
| This compound (R2AW) | Amolops wuyiensis | GLMDIFKVAVNKLLAAGMNKPRCKAAHC | HF912236 (GenBank) |
| Ranatuerin-2YJ | Rana dybowskii | GLMDIFKVAVNKLLAAGMNKPRCKAAHC | Not Available |
| Ranatuerin-2Pb | Lithobates pipiens | GVLGSVL-GVAKGVAKDLAGKLLET--LKCKITGC | Not Available |
| Ranatuerin-2CSa | Rana cascadae | GILSSFKGVAKGVAKDLAGKLLETL--KCKITGC | Not Available |
| Ranatuerin-2BYa | Rana boylii | GLLDIVKGVAKGVAKDLAGKLLETL--KCKITGC | P84114 |
| Ranatuerin-2Lb | Rana luteiventris | GLLDIVKGVAKGVAKDLAGKLLETL--KCKITGC | P82829 |
Secondary and Tertiary Structure Characterization Techniques
Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action. Various spectroscopic techniques are employed to determine its secondary and tertiary structure in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution, mimicking a physiological environment. uzh.chembrapa.br For peptides like ranatuerins, NMR studies are often conducted in membrane-mimetic environments, such as aqueous solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or detergent micelles, because these peptides typically adopt their functional conformation upon interacting with cell membranes.
The process of structure determination by NMR involves several key steps: uzh.ch
Sample Preparation: A concentrated (typically >1 mM) and highly pure sample of the peptide is dissolved in a suitable solvent, often a mixture like TFE-d2/H2O, with the pH adjusted to near-physiological levels. uzh.chembrapa.br
Data Acquisition: A series of 2D NMR experiments are performed, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). embrapa.br TOCSY is used to identify amino acid spin systems, while NOESY provides information about protons that are close in space (typically <5 Å), which is essential for determining the peptide's fold. uzh.ch
Resonance Assignment: The signals (resonances) in the NMR spectra are assigned to specific protons within the peptide's amino acid sequence.
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from other NMR experiments, are used as input for molecular modeling programs to calculate a family of structures consistent with the experimental data.
Studies on related peptides, such as Ranatuerin-2CSa, have shown that in a TFE/water mixture, the peptide adopts a well-defined helix-turn-helix conformation. This structural information is vital for designing analogues with potentially improved therapeutic properties.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. daveadamslab.comruppweb.orgformulationbio.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. daveadamslab.com Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra. uzh.ch
For this compound (R2AW) and its analogues, CD spectroscopy has been used to assess their conformational changes in different solvent environments. nih.govresearchgate.net
In an aqueous solution (e.g., 10 mM ammonium (B1175870) acetate), ranatuerin peptides typically exhibit a CD spectrum characteristic of a random coil , with a strong negative band near 200 nm. nih.gov
In a membrane-mimetic environment, such as 50% TFE, the spectrum changes dramatically. nih.govresearchgate.net For R2AW, the spectrum shows two negative minima around 208 nm and 222 nm, and a strong positive maximum below 200 nm. nih.govresearchgate.netresearchgate.net This is the characteristic signature of an α-helical structure . nih.govresearchgate.net
By analyzing the CD spectra, the percentage of helical content can be estimated. Studies on R2AW have shown that it possesses a significant α-helical structure in a membrane-mimicking TFE solution, a conformation that is believed to be crucial for its biological activity. nih.govresearchgate.net
| Secondary Structure | Characteristic Wavelength Minima (nm) |
|---|---|
| α-Helix | ~208 and ~222 |
| β-Sheet | ~218 |
| Random Coil | ~198 |
Mass Spectrometry (MS) Applications in Structural Analysis (e.g., Electrospray Ionization MS (ESI-MS))
Mass spectrometry (MS) is an indispensable tool in peptide structural analysis, providing a rapid and highly accurate determination of molecular weight. google.comepa.gov For peptides like this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed. researchgate.netnih.gov
The primary application of MS in this context is to confirm the identity and purity of the isolated or synthetically produced peptide. The experimentally measured mass is compared with the theoretical mass calculated from the amino acid sequence. researchgate.net This comparison can confirm the primary structure and reveal any post-translational modifications, such as C-terminal amidation or the formation of disulfide bonds, which result in a predictable mass shift. google.com For instance, the formation of a single intramolecular disulfide bond, as in the "Rana box" of this compound, results in the loss of two hydrogen atoms (a mass decrease of ~2 Da) compared to the reduced form of the peptide.
In conjunction with peptide fragmentation techniques (tandem MS or MS/MS), mass spectrometry can also be used to verify the amino acid sequence. The peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are used to piece together the sequence.
Identification and Role of Conserved Structural Motifs
A defining feature of this compound is the presence of a cyclic heptapeptide (B1575542) domain at its C-terminus, commonly referred to as the "Rana box". mdpi.com This structural motif is prevalent among many antimicrobial peptides (AMPs) isolated from Ranidae frogs. mdpi.comnih.gov The Rana box is formed by two invariant cysteine residues that create a disulfide bridge, cyclizing a portion of the peptide's C-terminal end. nih.gov
The precise function of this cyclic domain is still a subject of scientific discussion and appears to vary between different peptide families. mdpi.com In some studies on related ranatuerin peptides, the removal of the Rana box was found to significantly reduce or eliminate antimicrobial and antiproliferative activities, suggesting its importance. nih.gov For instance, circular dichroism spectra of ranatuerin-2PLx showed that the removal of the Rana box markedly decreased the peptide's helical conformation. nih.gov However, research on this compound (R2AW) has provided more nuanced insights. One study found that while removing the Rana box from R2AW eliminated its antibacterial properties, the addition of a C-terminal amidation to the truncated peptide restored this activity. mdpi.com This suggests that C-terminal amidation might compensate for the loss of the Rana box in terms of antibacterial action, though the domain remained essential for antiproliferative activity. mdpi.com This highlights the complex and sometimes context-dependent role of the Rana box motif.
Table 1: Investigated Roles of the Rana Box in Ranatuerin-2 Family Peptides This table summarizes research findings on the functional significance of the Rana Box motif.
| Peptide Studied | Experimental Modification | Impact on Antibacterial Activity | Impact on Other Properties | Reference |
|---|---|---|---|---|
| This compound (R2AW) | Removal of Rana box | Activity eliminated | - | mdpi.com |
| This compound (R2AW) | Removal of Rana box + C-terminal amidation | Activity similar to original peptide | Antiproliferative activity significantly decreased | mdpi.com |
| Ranatuerin-2PLx | Removal of Rana box | Activity markedly decreased | Reduced helical conformation | nih.gov |
| Nigrocin-HL | Removal of Rana box | Similar efficiency to original peptide | - | frontiersin.org |
The structural foundation of the Rana box is an intramolecular disulfide bond. uniprot.org This covalent linkage forms between the thiol groups of two cysteine residues within the peptide chain. nih.govmdpi.com In this compound, these cysteines are located at positions 23 and 29. mdpi.com This disulfide bridge provides significant conformational stability to the C-terminal loop. nih.gov
The significance of this disulfide bridge has been a key area of investigation. To probe its role in this compound, a synthetic analogue, [Ser23,29]R2AW, was created where the two cysteines were substituted with serine residues, preventing the formation of the bond. mdpi.com This analogue, which lacked the cyclic Rana box structure, exhibited a notable decrease in antibacterial activity compared to the native peptide. mdpi.com Despite this, some studies have concluded that the disulfide bridge may be dispensable for the antibacterial activity of ranatuerin-2 peptides, particularly if other modifications, such as C-terminal amidation, are made. nih.gov These findings suggest that while the disulfide bridge is a key stabilizing feature of the native peptide, its contribution to biological activity can sometimes be compensated for by other structural attributes. mdpi.com
The Rana Box Cyclic Heptapeptide Domain
Conformational Analysis under Varied Environmental Conditions
The three-dimensional structure of peptides like this compound is not static; it can change dramatically depending on the surrounding environment. rsc.orgnih.gov Studies on the ranatuerin family demonstrate a significant conformational plasticity, particularly in response to different solvents and membrane-like conditions. core.ac.uknih.gov
The polarity and nature of the solvent play a critical role in determining the secondary structure of ranatuerin peptides. numberanalytics.com Research on ranatuerin-2CSa, a closely related peptide, provides a clear example of this phenomenon. nih.gov Using proton NMR spectroscopy, investigators found that in a simple aqueous solution, the peptide exists in a largely unstructured state, lacking a defined secondary structure and behaving as a random coil. nih.govnih.gov
However, when the solvent environment is changed to a mixture of water and an organic solvent like 2,2,2-trifluoroethanol (TFE), a significant conformational shift occurs. nih.gov TFE is less polar than water and is often used to mimic the environment of a biological membrane. core.ac.uk In a TFE-water mixture, ranatuerin-2CSa was observed to adopt a stable and well-defined conformation characterized by a full-length helix-turn-helix motif. nih.gov This solvent-induced transition from a random coil to a structured state is a hallmark of many frog skin antimicrobial peptides and is considered a prerequisite for their interaction with microbial membranes. core.ac.ukimrpress.com
To understand how this compound interacts with its target cell membranes, researchers study its conformation in environments that mimic the lipid bilayer of a cell. core.ac.ukrsc.org As mentioned, aqueous mixtures of TFE are commonly used for this purpose in spectroscopic analyses. core.ac.uknih.gov
Studies on ranatuerin-2CSa in a TFE-H₂O solvent mixture have been particularly informative. nih.gov The analysis revealed a detailed structure where the peptide forms a helix-turn-helix conformation spanning residues I²-L²¹, L²²-L²⁵, and K²⁶-T³⁰. nih.gov This adoption of an amphipathic α-helical structure in a membrane-mimetic environment is a common feature among ranatuerin-2 peptides. core.ac.uknih.gov The helical structure positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, facilitating its insertion into and disruption of the lipid membrane. Further studies on related peptides using circular dichroism have also shown that structural elements like the Rana box are important for stabilizing this helical conformation in membrane-mimetic solvents. nih.gov
Table 2: Conformational States of Ranatuerin-2 Family Peptides in Different Environments This table outlines the observed structural conformations of ranatuerin-2 peptides under varying environmental conditions based on studies of homologous peptides.
| Peptide / Family | Environment | Technique Used | Observed Conformation | Reference |
|---|---|---|---|---|
| Ranatuerin-2CSa | Aqueous Solution | NMR Spectroscopy | Lacks secondary structure (random coil) | nih.gov |
| Ranatuerin-2CSa | TFE-d₃ / H₂O Mixture (Membrane-Mimetic) | NMR Spectroscopy | Full-length helix-turn-helix motif | nih.gov |
| Ranatuerin-2PLx | Membrane-Mimetic Solvent | CD Spectroscopy | α-helical conformation | nih.gov |
| Frog Skin AMPs (General) | Phospholipid Vesicle / TFE-Water | General Observation | Amphipathic α-helical conformation | core.ac.uk |
Table of Mentioned Compounds
Chemical Synthesis and Analog Design of Ranatuerin 2wa
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides like Ranatuerin-2Wa. powdersystems.com This technique involves building a peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. powdersystems.combachem.com This anchoring simplifies the entire process, as it allows for the easy removal of excess reagents and by-products by simple filtration and washing after each reaction step. bachem.com The process is cyclical, involving repeated steps of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid until the desired sequence is fully assembled. thermofisher.com
Synthesis of Full-Length this compound
The synthesis of the complete this compound peptide is achieved using SPPS, often with automated synthesizers that streamline the repetitive cycles of deprotection and coupling. beilstein-journals.org The process begins by attaching the C-terminal amino acid to a solid support resin. powdersystems.com Subsequent amino acids are then added one by one in the C-terminus to N-terminus direction. thermofisher.com Common strategies, such as the Fmoc/t-Bu approach, use a temporary protecting group (Fmoc) on the alpha-amino group, which is removed at the start of each cycle, and permanent protecting groups on reactive amino acid side chains, which remain until the final step. beilstein-journals.org Once the entire peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA), to yield the final, full-length peptide. powdersystems.com
Synthesis of Truncated Analogues and Derivatives
To understand the relationship between the peptide's structure and its biological function, researchers synthesize truncated analogues, which are shortened versions of the native peptide. nih.govrsc.org SPPS is ideally suited for this purpose, as the synthesis can be stopped at any desired length, yielding a specific C-terminal or N-terminal truncated fragment. mdpi.com For example, in a study on a similar peptide, Ranatuerin-2Pb, two truncated analogues, RPa and RPb, were synthesized to investigate which parts of the molecule were essential for its antimicrobial activity. nih.gov This approach helps identify the minimal active sequence and regions of the peptide that are critical for its function, guiding the design of more potent and cost-effective derivatives. nih.govimrpress.com
Enzymatic Synthesis Approaches
Enzymatic methods for peptide synthesis present an alternative to purely chemical strategies, offering high selectivity and milder reaction conditions, which minimizes side reactions and the need for extensive protecting group strategies. frontiersin.org
Chemo-enzymatic Strategies for Glycopeptides and Other Modifications
Chemo-enzymatic peptide synthesis (CEPS) combines the strengths of both chemical and enzymatic methods. chemrxiv.org Typically, peptide fragments are first produced using SPPS and then joined together using enzymes called ligases. bachem.com This approach is particularly valuable for creating large peptides or for introducing specific modifications like glycosylation. bachem.comnih.gov While specific applications of this method to this compound are not detailed, the general strategy would involve synthesizing the this compound backbone via SPPS and then using an enzyme, such as a glycosyltransferase, to attach a sugar moiety in a highly specific manner. nih.gov This combination allows for the creation of complex glycopeptides that are difficult to produce by chemical methods alone. frontiersin.org
Rational Design and Peptide Engineering Strategies
Rational design involves making targeted modifications to a peptide's amino acid sequence to improve its activity, selectivity, or stability. nih.govresearchgate.net This engineering is based on understanding the peptide's physicochemical properties, such as charge, hydrophobicity, and secondary structure. nih.gov
Residue Substitution (e.g., Lysine (B10760008), Leucine (B10760876), Serine)
The substitution of specific amino acids is a key strategy in peptide engineering. frontiersin.org
Lysine: Replacing neutral or acidic amino acids with the positively charged lysine can increase the peptide's net positive charge. This is often done to enhance the initial electrostatic attraction between the peptide and negatively charged bacterial membranes, a critical step in the antimicrobial action of many peptides. mdpi.com
Serine: Serine can be substituted for other amino acids for various purposes. For instance, replacing cysteine residues with serine, which is structurally similar but cannot form disulfide bonds, can help determine the importance of such bonds for the peptide's structure and function. mdpi.com In a study on a Ranatuerin-2 (B1576050) analog, substituting two cysteines with serine was used to create a linear version of the peptide to assess the role of the disulfide bridge. mdpi.com
Below is a table summarizing rationally designed analogs of a related Ranatuerin-2 peptide from Amolops wuyiensis (R2AW).
| Peptide Name | Sequence | Net Charge | Purpose of Design |
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | +2 | Native Peptide |
| [Ser23,29]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGS | +2 | Investigate role of disulfide bridge by replacing Cys with Ser. mdpi.com |
| R2AW(1-22)-NH2 | GFMDTAKNVAKNVAATLLDKLK-NH2 | +3 | Truncation to remove the "Rana box" cyclic domain. mdpi.com |
| [Lys4,19]R2AW(1-22)-NH2 | GFMK TAKNVAKNVAATLLDK LK-NH2 | +5 | Increase cationicity by substituting Asp with Lys. mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | GFMKTAKNVAKNVAATLLDKL K-NH2 | +5 | Enhance hydrophobicity by substituting Leu for Lys on the hydrophobic face. mdpi.com |
C-terminal Amidation Effects
Post-translational modification of the C-terminus, specifically amidation, is a common feature in many naturally occurring antimicrobial peptides (AMPs) and can have a significant impact on their biological activity. In the context of the ranatuerin family of peptides, C-terminal amidation has been shown to be a crucial modification for maintaining or enhancing antimicrobial efficacy, particularly when other structural elements are altered. nih.gov
Research on ranatuerin-2 peptides has demonstrated that while the removal of the C-terminal "Rana box," a cyclic heptapeptide (B1575542) domain, can lead to a loss of antibacterial activity, this can be compensated for by the amidation of the truncated peptide. For instance, a truncated analog of a ranatuerin-2 peptide, R2AW(1-22), was found to be inactive after the removal of its Rana box. However, its C-terminally amidated counterpart, R2AW(1-22)-NH2, retained antibacterial activity. nih.gov This suggests that the C-terminal amide group can play a vital role in the peptide's interaction with bacterial membranes, potentially by increasing its stability and altering its surface charge and hydrophobicity. nih.gov The amide group removes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with the negatively charged bacterial cell membranes. core.ac.uk
The effects of C-terminal amidation are not universally predictable and can vary between different peptides. Studies on various AMPs have shown that amidation can lead to an increase, decrease, or have no effect on antimicrobial and anticancer potency. core.ac.uk However, for the ranatuerin-2 family, it appears to be a key factor in preserving activity in modified analogs.
Modifications for Enhanced Biophysical Properties (e.g., Cationicity, Hydrophobicity, Helicity, Amphipathicity)
The biological activity of antimicrobial peptides like this compound is intrinsically linked to their biophysical properties. Key parameters such as cationicity (net positive charge), hydrophobicity (the proportion of non-polar amino acids), helicity (the propensity to form an α-helical structure), and amphipathicity (the spatial separation of hydrophobic and hydrophilic residues) are critical determinants of their antimicrobial potency and selectivity. imrpress.com
Simultaneously, increasing the hydrophobicity of the peptide can enhance its ability to insert into and disrupt the bacterial membrane. This has been achieved by introducing hydrophobic residues, such as leucine, into the sequence. nih.gov The interplay between cationicity and hydrophobicity is crucial; a well-balanced amphipathic structure is often required for potent antimicrobial activity with minimal toxicity to host cells.
In a specific study, an analog of R2AW, designated [Lys4,19, Leu20]R2AW(1-22)-NH2, was designed with these principles in mind. This analog featured the substitution of an aspartic acid at position 4 and a lysine at position 19 (maintaining the original's lysine count but altering position for structural reasons), and the introduction of a leucine at position 20 in a truncated and amidated backbone. These modifications resulted in a significant enhancement of both antibacterial and anticancer activities compared to the native peptide. nih.govnih.gov The data below illustrates the impact of these modifications on the biophysical properties and resulting antimicrobial activity.
Table 1: Biophysical Properties and Antimicrobial Activity of Ranatuerin-2 Analogues
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Antimicrobial Activity (MIC in µM against S. aureus) |
|---|---|---|---|---|
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | +2 | 0.434 | 32 |
| R2AW(1-22) | GFMDTAKNVAKNVAATLLDKLK | +2 | 0.452 | >256 |
| R2AW(1-22)-NH₂ | GFMDTAKNVAKNVAATLLDKLK-NH₂ | +3 | 0.452 | 64 |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | GFMKTAKNVAKNVAATLLKLLK-NH₂ | +5 | 0.569 | 2-8 |
Data is based on the study of the closely related Ranatuerin-2AW (R2AW) peptide and its analogs. nih.gov
The enhanced activity of the modified analog underscores the importance of optimizing biophysical properties in the design of potent peptide-based therapeutics.
Purification and Characterization of Synthetic Peptides
Following the chemical synthesis of this compound and its analogs, a crucial step is their purification to a high degree of homogeneity and the verification of their chemical identity. Solid-phase peptide synthesis (SPPS) is a commonly employed method for producing these peptides.
The purification of the crude synthetic peptide is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). imrpress.com This technique separates the target peptide from impurities and shorter, failure sequences based on differences in their hydrophobicity. The crude peptide mixture is loaded onto a C18 column, and elution is carried out using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov Fractions are collected and analyzed to identify those containing the pure peptide. Purity is often assessed by analytical RP-HPLC, with the goal of achieving a purity level of 95% or higher. imrpress.com
Once purified, the molecular mass of the synthetic peptide is confirmed to ensure it matches the theoretical mass of the desired product. This is typically accomplished using mass spectrometry (MS), with common techniques being matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS or electrospray ionization (ESI) MS. imrpress.com The observed molecular weight from the mass spectrum provides strong evidence for the successful synthesis of the target peptide. Further characterization can include amino acid analysis and sequencing to confirm the primary structure.
Mechanistic Investigations of Ranatuerin 2wa Actions
Interaction with Biological Membranes
The principal mechanism of action for the ranatuerin family of peptides is the targeting and disruption of the cell membrane. mdpi.comresearchgate.net This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane. Ranatuerins are characteristically cationic and possess an amphipathic structure, typically an α-helix, which allows them to interact with and insert into the lipid bilayer of cell membranes. imrpress.comnih.gov
The antimicrobial action of ranatuerin peptides is initiated by an electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. nih.govmdpi.com Following this initial binding, the peptide's hydrophobic regions insert into the lipid bilayer, leading to a loss of membrane integrity. mdpi.com
This disruption can occur through various proposed models for antimicrobial peptides, including the formation of transmembrane pores (e.g., "toroidal pore" model) or a "detergent-like" effect where the peptides disintegrate the membrane in a process described by the "carpet model". mdpi.comubc.ca These actions lead to the rapid permeabilization of the membrane, causing leakage of intracellular ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. mdpi.comnih.gov Studies on ranatuerin analogues demonstrate a rapid, concentration-dependent killing of bacteria, consistent with a membrane disruption mechanism. mdpi.com For instance, a study on the analogue [Lys4,19, Leu20]R2AW(1-22)-NH2 showed it caused nearly 100% membrane penetration in S. aureus within 30 minutes at a concentration of 2 µM. mdpi.com
A critical feature of ranatuerin peptides is their selective toxicity toward microbial cells over host (mammalian) cells. nih.gov This selectivity is largely attributed to the fundamental differences in membrane composition. Bacterial membranes are rich in anionic phospholipids (B1166683), creating a strong negative charge that attracts the cationic peptides. nih.gov In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids (like phosphatidylcholine and sphingomyelin) and cholesterol, resulting in a membrane with no significant net charge, thus reducing the electrostatic attraction for cationic AMPs. nih.gov
This selectivity is often evaluated using in vitro hemolytic assays, which measure the peptide's ability to lyse red blood cells. Ranatuerin family peptides generally exhibit potent antibacterial activity at concentrations that cause low to moderate hemolysis, indicating a therapeutic window. nih.govnih.gov For example, the ranatuerin analogue R2PLx was found to be significantly more potent against cancer cells, which can also possess negatively charged membranes, than against normal human microvascular endothelial cells, and it displayed limited hemolytic activity at its effective concentrations. nih.gov Another analogue, RPb, also showed rapid membrane permeabilization of bacteria without damaging the cell membrane of erythrocytes. nih.gov
| Peptide | Organism | MIC (µM) | Hemolysis (%) | Reference |
| Ranatuerin-2PLx | S. aureus | 256 | ~5% at 64 µM | nih.gov |
| E. coli | 256 | ~5% at 64 µM | nih.gov | |
| P. aeruginosa | >256 | ~5% at 64 µM | nih.gov | |
| C. albicans | 128 | ~5% at 64 µM | nih.gov | |
| Ranatuerin-2Pb | S. aureus | 4.3 | <5% at 137.7 µM | nih.govresearchgate.net |
| E. coli | 8.6 | <5% at 137.7 µM | nih.govresearchgate.net | |
| P. aeruginosa | >137.7 | <5% at 137.7 µM | nih.govresearchgate.net | |
| RPb (analogue) | S. aureus | 8.6 | <5% at 137.7 µM | nih.govresearchgate.net |
| E. coli | 17.2 | <5% at 137.7 µM | nih.govresearchgate.net | |
| P. aeruginosa | 68.8 | <5% at 137.7 µM | nih.govresearchgate.net |
This table presents the Minimum Inhibitory Concentration (MIC) against various microbes and the corresponding hemolytic activity for several ranatuerin analogues, illustrating their membrane selectivity.
Membrane Permeabilization and Disruption Mechanisms
Intracellular Target Interaction and Modulation
While membrane disruption is the most accepted mechanism for ranatuerins, some AMPs are known to translocate across the cell membrane and interact with intracellular targets. mdpi.comnih.govfrontiersin.org
For some families of antimicrobial peptides, mechanisms involving the inhibition of macromolecule synthesis have been reported. mdpi.comubc.ca Peptides such as buforin II can translocate across the membrane and bind to DNA and RNA, while others like PR-39 have been shown to inhibit protein synthesis, which in turn halts DNA synthesis. ubc.ca However, specific studies demonstrating that Ranatuerin-2Wa or its direct analogues inhibit DNA, RNA, or protein synthesis are lacking in the current scientific literature. The rapid bactericidal kinetics of ranatuerins strongly support membrane disruption as the primary, if not sole, killing mechanism. mdpi.com While intracellular action remains a theoretical possibility, it has not been documented as a significant mechanism for this particular peptide family. nih.gov
The bacterial cell wall is a known target for certain classes of antibiotics and some antimicrobial peptides. mdpi.com For example, the human defensin (B1577277) HNP1 is known to inhibit cell wall synthesis by binding to the peptidoglycan precursor Lipid II. mdpi.com Ranatuerin peptides do interact with components of the cell envelope, such as LPS and LTA, but this interaction serves primarily to facilitate their access to the cytoplasmic membrane. mdpi.com There is currently no direct evidence to suggest that this compound or its analogues function by inhibiting the enzymatic machinery responsible for cell wall biosynthesis. This mechanism, while established for other peptides, does not appear to be the mode of action for ranatuerins based on available research. mdpi.commdpi.com
Interference with Essential Cellular Processes (e.g., DNA, RNA, Protein Synthesis)
Enzyme Interactions and Inhibition Studies
Some peptides and proteins found in amphibian skin secretions are known to have enzyme-inhibiting properties. bcreptilesandamphibians.ca For instance, studies of the skin secretions from the crawfish frog (Rana areolata) identified ranatuerin-2 (B1576050) peptides co-existing with other distinct molecules that function as protease inhibitors, such as trypsin inhibitors. nih.gov This finding suggests that enzyme inhibition within the frog's chemical defense system is carried out by specialized proteins, separate from the antimicrobial role of ranatuerins. While some AMPs from other families have been reported to inhibit cellular enzymatic activity after entering the cell, there are no specific studies showing that this compound itself acts as an enzyme inhibitor. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of Ranatuerin 2wa and Its Analogues
Impact of Amino Acid Composition and Sequence
The primary structure, or amino acid sequence, is the fundamental determinant of a peptide's properties. While ranatuerin-2 (B1576050) peptides share common features, their primary sequences can be highly variable. nih.gov For instance, a ranatuerin-2 peptide identified from the Wuyi torrent frog (Amolops wuyiensis), designated ranatuerin-2-AW (R2AW), has the sequence GFMDTAKNVAKNVAATLLDKLKCKITGGC. vulcanchem.commdpi.comnih.gov SAR studies on such peptides often involve targeted amino acid substitutions and truncations to probe the roles of specific residues and regions. mdpi.comnih.gov
A key characteristic of most frog skin AMPs is a net positive charge, which is considered a prerequisite for their membrane-disrupting activity. imrpress.com This cationicity, primarily conferred by basic amino acid residues such as lysine (B10760008) (Lys) and arginine (Arg), facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes. imrpress.comfrontiersin.org
Research has demonstrated that modulating the net positive charge can significantly impact bioactivity. Increasing the cationicity of ranatuerin-2 analogues through strategic amino acid substitutions has been shown to enhance both antibacterial and anticancer activities. vulcanchem.com A notable example is the analogue [Lys4,19, Leu20]R2AW(1-22)-NH₂, where substitutions increased the net positive charge, leading to remarkably improved biological potency. vulcanchem.commdpi.comnih.gov Similarly, studies on ranatuerin-2PLx revealed that a loss of net positive charge in an analogue resulted in reduced biological activity, underscoring the importance of cationicity, particularly within the C-terminal loop domain. nih.gov The parent peptide ranatuerin-2Pb, for instance, possesses a net charge of +4. nih.gov
| Peptide/Analogue | Modification | Key Finding |
|---|---|---|
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | Increased cationicity and hydrophobicity | Significantly enhanced antibacterial and anticancer activity. vulcanchem.commdpi.com |
| Ranatuerin-2PLx Analogue | Reduced net positive charge in the C-terminal loop | Notably reduced biological activities. nih.gov |
| Ranatuerin-2Pb | Native peptide | Possesses a net charge of +4. nih.gov |
Alongside cationicity, hydrophobicity is a critical factor for the function of AMPs. A substantial proportion of hydrophobic amino acids, often at least 50%, is a common trait among these peptides. imrpress.com Hydrophobic residues are essential for the peptide to insert into and disrupt the lipid bilayer of microbial membranes.
Increasing the hydrophobicity of ranatuerin-2 analogues can lead to improved bioactivity. vulcanchem.com The highly active analogue [Lys4,19, Leu20]R2AW(1-22)-NH₂ was designed with enhanced hydrophobicity in addition to its increased cationicity. vulcanchem.commdpi.comnih.gov However, the relationship is not always linear; a delicate balance between hydrophobicity and other parameters like helicity and charge is necessary for achieving broad-spectrum antimicrobial activity while minimizing toxicity. nih.gov Studies on ranatuerin-2Pb and its truncated analogues, RPa and RPb, highlighted differences in their hydrophobicity values (0.486, 0.540, and 0.613, respectively), which correlated with their varying antimicrobial spectra. nih.gov
| Peptide | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) | Antimicrobial Activity Summary |
|---|---|---|---|---|
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 | Active against S. aureus, E. coli, C. albicans, MRSA. nih.gov |
| RPa | +3 | 0.540 | - | Reduced activity; only active against S. aureus and E. coli. nih.gov |
| RPb | +3 | 0.613 | - | Retained broad-spectrum activity. nih.gov |
Role of Cationic Amino Acids
Significance of Secondary Structure and Conformational Propensity
While the primary sequence dictates the potential for structure formation, the peptide's actual three-dimensional conformation in a biological environment is what ultimately governs its activity. Many AMPs, including the ranatuerin-2 family, are unstructured in aqueous solution but adopt ordered secondary structures, most commonly an α-helix, upon interacting with a membrane environment. nih.govimrpress.com Ranatuerin-2 peptides typically feature an N-terminal α-helical domain. nih.gov
Circular dichroism (CD) spectroscopy is a key technique used to assess the secondary structure of these peptides. Studies on ranatuerin-2Pb and its analogues confirmed that they have a propensity to form α-helical structures in membrane-mimicking environments, such as in the presence of 50% trifluoroethanol (TFE), a property that is lost in simple aqueous solutions. nih.gov
The formation of an α-helix is often coupled with the establishment of an amphipathic structure. Amphipathicity refers to the spatial segregation of hydrophobic and cationic (polar) residues onto opposite faces of the helix. imrpress.com This arrangement is crucial as it allows the hydrophobic face to insert into the nonpolar core of the lipid bilayer, while the cationic face interacts with the negatively charged membrane surface and the aqueous environment, leading to membrane perturbation. imrpress.com
The degree of helicity and the quality of amphipathicity are key determinants of a peptide's effectiveness and selectivity. A well-balanced amphipathic and α-helical structure is considered necessary for potent, broad-spectrum antimicrobial activity with low toxicity. nih.gov CD analysis of ranatuerin-2Pb and its analogues showed that the more active peptides, ranatuerin-2Pb and RPb, possessed a higher α-helical content compared to the less active RPa in a membrane-mimicking solvent. nih.gov Interestingly, the helical content of ranatuerin-2Pb was observed to decrease upon interaction with liposomes mimicking the E. coli cell membrane, suggesting that conformational dynamics are part of its mechanism of action. nih.gov
| Peptide | Helix (%) | Antiparallel (%) | Parallel (%) | Turn (%) | Others (%) |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | 50.0 | 7.8 | 1.2 | 10.9 | 29.8 |
| RPa | 33.6 | 18.1 | 4.3 | 11.4 | 32.5 |
| RPb | 49.6 | 7.6 | 0.0 | 9.8 | 33.0 |
| Data from Zhou et al., 2019. nih.gov |
Functional Roles of Specific Domains
This C-terminal domain is known as the "Rana box," a cyclic structure typically composed of seven amino acids and stabilized by a disulfide bond between two cysteine residues. mdpi.comimrpress.com The precise function of the Rana box has been a subject of investigation, and its importance appears to be context-dependent, varying among different AMP families. mdpi.comnih.gov
To elucidate its role in the context of ranatuerin-2, researchers have created modified analogues. In one study, the Rana box was removed entirely to create a truncated peptide (R2AW(1-22)), and in another, the cysteine residues were replaced with serines to prevent the formation of the disulfide bridge, resulting in a linear peptide ([Ser23,29]R2AW). vulcanchem.com For ranatuerin-2-AW, both the truncated and the linear analogues retained antibacterial activity similar to that of the native peptide. mdpi.comnih.gov This finding suggests that for this specific peptide, the cyclic Rana box structure is dispensable for its antibacterial action. mdpi.comnih.gov
However, contrasting results have been found for other ranatuerins. In studies on ranatuerin-2PLx, the removal of the Rana box or the disruption of its cationicity led to a significant reduction in biological activity. nih.gov This indicates that for some members of the ranatuerin family, the Rana box is critical for maintaining potency. nih.gov The functional role of this domain is therefore not universal across all ranatuerin-2 peptides, highlighting the subtle yet significant differences conferred by variations in the primary sequence.
Importance of Disulfide Bridges
The structure of many antimicrobial peptides includes a "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues. vulcanchem.com This structural motif is a common feature in several peptide families, including ranatuerin-2. vulcanchem.com Disulfide bridges are generally understood to contribute to the structural stability of proteins and peptides. mdpi.com
In the context of Ranatuerin-2Wa and its analogues, the significance of the disulfide bridge for biological activity has been a subject of investigation. To explore this, a study on the related peptide, ranatuerin-2-AW (R2AW), created a linear version by substituting the two cysteine residues at positions 23 and 29 with serine. nih.gov This modification prevented the formation of the disulfide bridge. nih.gov
The research found that the linear, serine-substituted analogue displayed similar antibacterial activity to the native, cyclic R2AW. vulcanchem.com This suggests that the disulfide bridge, and the resulting cyclic "Rana box," are not essential for the antibacterial effects of this ranatuerin-2 peptide. vulcanchem.com The primary mechanism of antibacterial action for these peptides is believed to be the disruption of the bacterial membrane. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a compound with its biological activity. uestc.edu.cn In the field of antimicrobial peptide research, QSAR studies are valuable for understanding the relationship between the peptide's properties and its efficacy, which can guide the design of new and more potent therapeutic agents. rsc.org For peptides like this compound, QSAR models aim to predict antimicrobial potency based on specific physicochemical characteristics.
While specific QSAR models for this compound are not extensively detailed in the public domain, the principles of QSAR have been applied to the broader family of anuran peptides containing the "Rana box". researchgate.net These studies help to identify the key structural features that influence biological activity.
Physicochemical Descriptors and Predictive Models
The development of predictive QSAR models relies on the calculation of various physicochemical descriptors from the peptide's structure. These descriptors quantify properties that are known to influence antimicrobial activity. Key descriptors for antimicrobial peptides, including those in the ranatuerin family, are hydrophobicity, net charge, amphipathicity, and helicity. mdpi.com
Studies on ranatuerin-2 peptides and their analogues have highlighted the importance of these properties. For instance, modifications to a ranatuerin-2 peptide that increased its cationicity (net positive charge) and hydrophobicity led to a significant enhancement in its antibacterial and anticancer activities. nih.govvulcanchem.com The rationale is that a higher positive charge facilitates the initial electrostatic attraction to the negatively charged bacterial membranes, while appropriate hydrophobicity allows the peptide to insert into and disrupt the lipid bilayer. mdpi.com
The following table summarizes the physicochemical properties of a ranatuerin-2 analogue, R2AW, and its modified versions, illustrating the types of descriptors used in SAR studies.
| Peptide Sequence | Hydrophobicity (H) | Hydrophobic Moment (µH) | Net Charge |
| R2AW | 0.457 | 0.358 | +3 |
| [Ser23,29]R2AW | 0.472 | 0.361 | +3 |
| R2AW(1-22) | 0.433 | 0.419 | +3 |
| R2AW(1-22)-NH2 | 0.433 | 0.419 | +4 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 0.428 | 0.451 | +6 |
| [Trp6,10]R2AW(1-22)-NH2 | 0.548 | 0.439 | +4 |
Data derived from a study on Ranatuerin-2-AW and its analogues. nih.gov
Predictive models for antimicrobial peptides often use these descriptors as input variables to forecast the Minimum Inhibitory Concentration (MIC), a measure of antimicrobial potency. researchgate.net For example, a QSAR model for Rana box peptides might use hydrophobicity and a measure of helical sideways asymmetry to predict activity against Gram-negative bacteria. researchgate.net The goal of such models is to provide a rational basis for designing peptides with improved therapeutic potential, balancing high antimicrobial efficacy with low toxicity to host cells. mdpi.com
Biological Activities in Research Models Non Clinical Focus
Antimicrobial Spectrum and Potency in in vitro and ex vivo Models
Ranatuerin peptides, including Ranatuerin-2Wa, are known for their broad-spectrum antimicrobial activity. imrpress.comresearchgate.net They are characterized by a conserved C-terminal "Rana box" domain, which is a disulfide-bridged heptapeptide (B1575542) loop, and an N-terminal α-helical region. nih.gov The primary structures of ranatuerin-2 (B1576050) peptides can vary, leading to differences in their antimicrobial potency against various microorganisms. nih.gov
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)
This compound and its analogues have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections.
A novel ranatuerin peptide, designated R2AW, was identified from the skin secretion of Amolops wuyiensis. nih.gov R2AW displayed moderate activity against S. aureus. nih.gov Another related peptide, Ranatuerin-2Pb, isolated from the skin of the frog Rana pipiens, showed strong antimicrobial action against S. aureus and MRSA. nih.gov Specifically, the minimal inhibitory concentration (MIC) of Ranatuerin-2Pb against S. aureus was 8 µM and against MRSA was 16 µM. nih.gov
Nine ranatuerin peptides, named ranatuerins 1-9, were isolated from the American bullfrog, Rana catesbeiana, and all showed activity against Staphylococcus aureus. nih.gov
Table 1: In vitro Activity of Ranatuerin-2 Analogs Against Gram-Positive Bacteria
| Peptide | Organism | MIC (µM) |
|---|---|---|
| Ranatuerin-2Pb | Staphylococcus aureus | 8 |
| Ranatuerin-2Pb | MRSA | 16 |
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The efficacy of ranatuerins extends to Gram-negative bacteria, which are often challenging to treat due to their complex outer membrane.
Ranatuerin-2Pb exhibited potent activity against Escherichia coli with a MIC of 8 µM. nih.gov However, it was inactive against Pseudomonas aeruginosa at the concentrations tested. nih.gov The analogue R2AW also showed activity against E. coli with a MIC of 32 µM. nih.gov Ranatuerin-1 (B1576056), another member of the family, demonstrated a broad spectrum of action, inhibiting both S. aureus and E. coli. nih.gov
Table 2: In vitro Activity of Ranatuerin-2 Analogs Against Gram-Negative Bacteria
| Peptide | Organism | MIC (µM) |
|---|---|---|
| Ranatuerin-2Pb | Escherichia coli | 8 |
| Ranatuerin-2Pb | Pseudomonas aeruginosa | >256 |
Activity against Fungi and Yeasts (e.g., Candida albicans)
Certain ranatuerin peptides have also been found to possess antifungal properties. Ranatuerin-2Pb was effective against the yeast Candida albicans with a MIC of 8 µM. nih.gov In contrast, its truncated analogue, RPa, lost its activity against C. albicans. nih.gov Ranatuerin-1 also showed inhibitory activity against C. albicans. nih.gov However, another study mentions that Ranatuerin-2 has low antimicrobial activity against C. albicans, with a MIC of 35 µM. researchgate.net
Biofilm Inhibition and Eradication Studies
Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of persistent infections. frontiersin.orgrsc.orgnih.gov
Ranatuerin-2Pb and its analogue RPb have been shown to both inhibit the formation of and eradicate existing biofilms of S. aureus and E. coli. nih.gov For S. aureus, Ranatuerin-2Pb had a minimum biofilm inhibitory concentration (MBIC) of 8 µM and a minimal biofilm eradication concentration (MBEC) of 32 µM. nih.gov Against E. coli biofilms, the MBIC and MBEC were 16 µM and 64 µM, respectively. nih.gov Another analogue, [Ser23,29]R2AW, showed slight antibiofilm activity against S. aureus and E. coli with an MBIC of 128 μM. nih.gov
Table 3: Anti-biofilm Activity of Ranatuerin-2 Analogs
| Peptide | Organism | MBIC (µM) | MBEC (µM) |
|---|---|---|---|
| Ranatuerin-2Pb | Staphylococcus aureus | 8 | 32 |
| Ranatuerin-2Pb | Escherichia coli | 16 | 64 |
| [Ser23,29]R2AW | Staphylococcus aureus | 128 | - |
Time-Kill Kinetic Assays
Time-kill kinetic assays are performed to understand the rate at which an antimicrobial agent kills a specific microorganism. nelsonlabs.comemerypharma.com
Studies on Ranatuerin-2Pb and its analogues revealed a rapid bactericidal effect. nih.gov At a concentration equal to their MIC, Ranatuerin-2Pb, RPa, and RPb killed S. aureus within 30, 45, and 60 minutes, respectively. nih.gov When the concentration was increased to four times their MIC, all three peptides were able to kill all the bacteria within 10 minutes. nih.gov Similarly, an analogue of R2AW, [Lys4,19, Leu20]R2AW(1-22)-NH2, also demonstrated a rapid, concentration-dependent killing effect against S. aureus, MRSA, E. coli, and P. aeruginosa. nih.gov
Anti-Cancer Activities in Cell Lines and in vitro Models
Beyond their antimicrobial properties, some antimicrobial peptides, including members of the ranatuerin family, have shown potential as anti-cancer agents. nih.govfrontiersin.org The proposed mechanism for this activity is often linked to their ability to selectively disrupt the membranes of cancer cells, which can have a net negative charge similar to bacterial membranes. nih.gov
A study on a ranatuerin peptide named Ranatuerin-2PLx demonstrated its ability to inhibit the proliferation of several human cancer cell lines in a dose-dependent manner. nih.gov The half-maximal inhibitory concentrations (IC50) ranged from 5.79 to 20.19 µM across the tested cell lines, indicating potent anti-cancer activity. nih.gov This activity was found to be more potent than its antimicrobial effects. nih.gov Further investigations revealed that Ranatuerin-2PLx could induce early apoptosis in cancer cells. nih.gov The structural integrity of the C-terminal "rana-box" was found to be crucial for this anti-proliferative activity. nih.gov
Antiproliferative Effects on Cancer Cell Lines
Peptides within the ranatuerin-2 family have demonstrated notable antiproliferative activity against a variety of human cancer cell lines in research settings. nih.gov For instance, the ranatuerin-2 family peptide, Ranatuerin-2PLx, has been shown to exert a dose-dependent inhibitory effect on the proliferation of several tested human cancer cell lines. nih.gov Similarly, a rationally designed analogue of a ranatuerin-2 peptide from Amolops wuyiensis also exhibited significant anticancer activities. nih.gov
The antiproliferative effects have been observed across different types of cancer, indicating a broad spectrum of activity. While specific data for this compound is limited in the provided search results, the activities of its close analogues suggest its potential in this area.
| Ranatuerin-2 Family Peptide | Affected Cancer Cell Lines | Reference |
|---|---|---|
| Ranatuerin-2PLx | H157 (Non-small cell lung cancer) | nih.gov |
| Ranatuerin-2PLx | MDA-MB-435 (Melanoma) | nih.gov |
| Ranatuerin-2PLx | PC-3 (Prostate carcinoma) | nih.gov |
| Ranatuerin-2PLx | U251MG (Glioblastoma astrocytoma) | nih.gov |
| Ranatuerin-2PLx | MCF-7 (Breast adenocarcinoma) | nih.gov |
| Designed Ranatuerin-2 Analogue | Various (unspecified in abstract) | nih.gov |
Mechanisms of Cancer Cell Interaction
The primary mechanism by which ranatuerin-2 peptides and other anticancer peptides (ACPs) exert their effects is through selective membrane disruption. dovepress.comexplorationpub.com This selectivity is based on the fundamental differences between the membranes of cancerous and healthy cells. explorationpub.commdpi.com
Cancer cell membranes typically carry a net negative charge due to a higher concentration of anionic molecules, such as phosphatidylserine (B164497) and O-glycosylated mucins, on their outer surface. nih.govdovepress.commdpi.com In contrast, normal eukaryotic cells have an electrically neutral outer membrane. dovepress.com The positive charge of cationic peptides like ranatuerins leads to a strong electrostatic attraction to the negatively charged cancer cell membranes. dovepress.com
This initial binding is followed by the disruption of the membrane's integrity. dovepress.com The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions, allows them to insert into and destabilize the lipid bilayer of cancer cells. mdpi.com This can lead to the formation of pores or channels, causing leakage of essential intracellular components and ultimately resulting in cell death. mdpi.comnih.gov Furthermore, cancer cells often have a higher membrane fluidity and a greater surface area due to an increased number of microvilli, which can further facilitate the interaction with and lytic action of these peptides. explorationpub.commdpi.comnih.gov
Anti-Inflammatory Properties in Pre-clinical Models
In addition to their anticancer potential, members of the ranatuerin-2 family have demonstrated anti-inflammatory activities in pre-clinical studies. nih.gov A novel peptide from this family, named Rana-2PN, was found to effectively inhibit inflammatory responses in cell-based assays. nih.gov This dual functionality as both an antimicrobial and anti-inflammatory agent makes these peptides promising candidates for addressing conditions involving both infection and inflammation. nih.govnih.gov
Lipopolysaccharide (LPS)-Neutralizing Activity
A key mechanism behind the anti-inflammatory properties of ranatuerin-2 peptides is their ability to neutralize lipopolysaccharide (LPS). nih.gov LPS, also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. nih.govjmb.or.kr
When released during a bacterial infection, LPS can activate immune cells like macrophages, leading to the production of pro-inflammatory cytokines and potentially causing a systemic inflammatory response or septic shock. jmb.or.kr Research has shown that peptides from the ranatuerin-2 family can bind to LPS. nih.gov The ranatuerin peptide Rana-2PN was found to effectively inhibit the inflammatory response induced by LPS in RAW264.7 macrophage cells. nih.gov By binding to and neutralizing LPS, these peptides can prevent the activation of inflammatory signaling pathways, thereby reducing inflammation. nih.govjmb.or.kr This activity is a recognized feature of many host defense peptides. imrpress.com
Inflammation Models in Animal Hosts
The anti-inflammatory and therapeutic efficacy of ranatuerin-2 family peptides has been evaluated in non-clinical animal models. These models are crucial for assessing the in vivo potential of these compounds.
For example, the anti-inflammatory effect of the peptide Rana-2PN was demonstrated in a carrageenan-induced mouse toe inflammation model. nih.gov In another study, a rationally designed ranatuerin-2 analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, showed potential in vivo efficacy in a waxworm model infected with methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in a live host. nih.gov
| Peptide | Animal Model | Condition Studied | Key Finding | Reference |
|---|---|---|---|---|
| Rana-2PN | Mouse | Carrageenan-induced toe inflammation | Reduced inflammation in the host. | nih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Waxworm (Galleria mellonella) | MRSA infection | Demonstrated potential in vivo therapeutic efficacy against a drug-resistant bacterium. | nih.gov |
Evolutionary and Ecological Significance of Ranatuerin 2wa
Adaptive Evolution of Ranatuerin Loci
The genes encoding ranatuerin peptides are subject to strong selective pressures, leading to rapid evolution. This adaptive evolution is evident in the patterns of genetic diversity and divergence observed at the ranatuerin gene loci. oregonstate.edunih.gov AMP loci, in general, are considered excellent targets for studying natural selection at the molecular level, with evidence for positive selection including an excess of nonsynonymous nucleotide substitutions and non-neutral patterns of allelic variation. oregonstate.edu
The molecular diversity within antimicrobial peptide families, particularly ranatuerin-2 (B1576050), can be a powerful tool for understanding the phylogenetic interrelationships between frog species. researchgate.net The amino acid sequences of these peptides can serve as taxonomic and phylogenetic markers. researchgate.netnih.gov
Research has shown that cladistic analysis based on the amino acid sequences of antimicrobial peptides can help resolve conflicting hypotheses about evolutionary relationships that arise from other data, such as mitochondrial DNA. nih.govnih.gov For instance, a study on the Aquarana (or Rana catesbeiana) species group, which includes seven species, used peptidomic analysis of skin secretions to clarify their evolutionary connections. The analysis, which included ranatuerin-2 peptides, supported a sister-group relationship between Rana heckscheri and Rana grylio, and a close relationship between Rana okaloosae and Rana clamitans. nih.gov This peptide-based phylogeny was consistent with findings from morphological analysis and nuclear ribosomal gene sequences, but conflicted with some phylogenies based on mitochondrial DNA. nih.govnih.gov This demonstrates that the evolution of these defense peptides can track the speciation process, making them valuable for taxonomic studies. researchgate.net
Investigations into the genetic variation at ranatuerin loci have provided strong evidence for adaptive evolution through selective sweeps. nih.gov A selective sweep occurs when a new, beneficial mutation increases in frequency in a population due to positive natural selection, leading to a reduction in genetic variation at and near the beneficial gene. oregonstate.edunih.gov
A prominent example is the Ranatuerin2 locus in the northern leopard frog, Rana pipiens (now Lithobates pipiens). oregonstate.edunih.gov Studies revealed that a single allele at this locus had become fixed in the species, a classic sign of a recent positive selective sweep. nih.govnih.gov To confirm this, researchers compared the diversity at the Ranatuerin2 locus with that of four putatively neutral gene loci. The significantly reduced variation at the Ranatuerin2 locus was consistent with positive selection having driven a specific peptide variant to fixation. nih.gov
Further investigation into a paralogous (related by gene duplication) locus, Ranatuerin2b, also showed strong evidence of at least one selective sweep. nih.gov This suggests that the evolutionary pressures driving this adaptation are not unique to a single gene but may be a recurring theme across ranatuerin loci. nih.gov The hypothesis is that novel peptide variants are favored by natural selection because they provide enhanced protection against new or evolving pathogens. oregonstate.edu Interestingly, while the sweep indicates strong positive selection, a functional comparison between the extant ranatuerin-2 peptide in R. pipiens and a reconstructed ancestral version did not show significant differences in activity against six tested bacterial pathogens, suggesting the precise reason for the sweep requires further investigation. nih.gov
Phylogenetic Analysis and Relationships among Species
Biodiversity of Ranatuerin Peptides and Their Distribution
The ranatuerin peptide family, particularly the ranatuerin-2 subfamily, exhibits remarkable structural diversity. researchgate.net These peptides are synthesized in the granular glands of frog skin and are secreted as part of a complex mixture of defensive compounds. imrpress.comresearchgate.net While the primary structures of ranatuerin-2 peptides are generally poorly conserved, they share key features, most notably a C-terminal cyclic domain formed by a disulfide bridge between two invariant cysteine residues. mdpi.commdpi.comnih.gov This cyclic heptapeptide (B1575542) structure is often referred to as the "Rana box" and is a conserved feature in many antimicrobial peptides from Ranidae frogs. mdpi.comnih.govmdpi.com
Ranatuerin peptides have a specific geographic and taxonomic distribution. To date, ranatuerin-1 (B1576056) and ranatuerin-2 peptides have been identified almost exclusively in North American frogs of the genus Rana (now often classified as Lithobates). researchgate.netnih.gov Ranatuerin-2 peptides have also been found in some Chinese and Japanese frog species, such as the Wuyi torrent frog (Amolops wuyiensis) and the Chinese bamboo leaf odorous frog. researchgate.netmdpi.com
The table below showcases a selection of ranatuerin-2 peptides and the species from which they were isolated, illustrating the biodiversity within this family.
| Peptide Name | Species of Origin | Geographic Region |
| Ranatuerin-2Wa | Lithobates warszewitschii | Central/South America |
| Ranatuerin-2P | Lithobates pipiens (Northern Leopard Frog) | North America |
| Ranatuerin-2Pa | Lithobates pipiens (Northern Leopard Frog) | North America |
| Ranatuerin-2Pb | Lithobates pipiens (Northern Leopard Frog) | North America |
| Ranatuerin-2BPa | Ngäbe-Buglé leopard frog | Panama |
| Ranatuerin-2YJ | Rana dybowskii | Asia |
| R2AW | Amolops wuyiensis (Wuyi Torrent Frog) | Asia |
| Ranatuerin-2 | Lithobates catesbeianus (American Bullfrog) | North America |
This table is based on data from multiple research articles. researchgate.netmdpi.comcdnsciencepub.comfrontiersin.org
Hypothesized Ecological Roles in Amphibian Defense
The primary hypothesized role for ranatuerin peptides is as a crucial element of the amphibian's innate immune system, providing a first line of defense against a wide array of pathogens. oregonstate.eduimrpress.comresearchgate.net The "naked" and permeable skin of frogs makes them particularly vulnerable to microbial invasion, and the secretion of potent antimicrobial peptides is a key evolutionary adaptation to this challenge. imrpress.commdpi.comnih.gov
Ranatuerin-2 peptides generally exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, and in some cases, fungi. researchgate.netmdpi.comcdnsciencepub.com For example, Ranatuerin-2YJ from Rana dybowskii shows significant activity against various bacteria. cdnsciencepub.com This broad activity is believed to protect the frog from opportunistic infections and wound pathogens in its environment. imrpress.comresearchgate.net
A critical ecological role for these peptides is in defense against emerging infectious diseases that threaten global amphibian populations. frontiersin.orgnih.gov One such pathogen is the chytrid fungus Batrachochytrium dendrobatidis (Bd), which has caused catastrophic declines in amphibian populations worldwide. frontiersin.org Research on a novel leopard frog species from Panama (the Ngäbe-Buglé leopard frog) found that it produces a peptide identified as a previously hypothesized "ancestral" ranatuerin-2. frontiersin.org Natural mixtures of its skin peptides, including this ranatuerin, demonstrated inhibitory activity against Bd, supporting the hypothesis that these peptides are a vital defense mechanism against this devastating fungal pathogen. frontiersin.org The expression of these peptides can also influence the composition of the beneficial microbial communities on the frog's skin, which serves as an additional layer of defense. oup.com
Advanced Research Methodologies and Future Directions in Ranatuerin 2wa Research
Integration of Spectroscopic and Analytical Techniques
The comprehensive characterization of complex biomolecules such as Ranatuerin-2Wa relies on the integration of multiple high-resolution analytical methods. The synergy between separation sciences and spectroscopic techniques provides a detailed picture of the peptide's structure and properties.
Advanced Mass Spectrometry Applications (e.g., LC-MS/MS, Ion Mobility MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of complex biological mixtures. eag.comprotocols.iocellulosechemtechnol.ro This powerful method combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry. eag.com In the context of this compound research, LC-MS/MS is invaluable for the initial identification and sequencing of the peptide from natural sources. scielo.br The technique can effectively separate the peptide from a complex mixture of other skin secretions, and the subsequent fragmentation in the mass spectrometer provides data to determine its amino acid sequence. eag.comscielo.br For instance, a recent study on Ranatuerin-2-AW (R2AW), a variant of this compound, utilized such methods for its identification from the skin secretion of the Wuyi torrent frog, Amolops wuyiensis. mdpi.comnih.gov
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions. rsc.orgnih.govrsc.org This technique is particularly advantageous for separating isomeric and isobaric peptides that would otherwise be indistinguishable by mass spectrometry alone. nih.gov For a peptide like this compound, which may exist in different conformational states or as part of a complex mixture with structurally similar peptides, IM-MS can provide crucial insights into its structural diversity. rsc.orgrsc.org The integration of ion mobility with LC-MS (LC-IM-MS) further enhances peak capacity and provides more confident compound identification, which is critical for detailed structural characterization and quality control of synthetic analogues. chemrxiv.org
Sophisticated NMR Techniques for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution, which is crucial for understanding their mechanism of action. researchgate.netnih.gov For this compound, determining its structure in a membrane-mimetic environment, such as in the presence of micelles or bicelles, can reveal how it interacts with bacterial cell membranes. researchgate.net Advanced NMR techniques, including two-dimensional methods, are employed to determine the structure of peptides. researchgate.net
A study on ranatuerin-2CSa, a related peptide, utilized solid-state NMR spectroscopy to analyze its structure within a membrane environment. nih.gov This technique is particularly suited for studying membrane-bound peptides and revealed that the "Rana box" domain, a conserved feature in the ranatuerin family, adopts a helical structure within the membrane. nih.gov Circular Dichroism (CD) spectroscopy is another valuable technique used alongside NMR to estimate the secondary structure content (e.g., α-helix, β-sheet) of peptides like this compound and its analogues under different conditions. nih.gov For example, the CD spectra of Ranatuerin-2PLx, another member of the family, demonstrated a random coil structure in an aqueous solution but formed a significant α-helical structure in a membrane-mimetic environment. nih.gov
Hyphenated Analytical Systems for Comprehensive Characterization
Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of natural products like this compound. [These systems provide a wealth of information from a single analysis, saving time and sample.] The combination of Liquid Chromatography with UV detection and Mass Spectrometry (LC-UV-MS) is a common and powerful hyphenated technique. [This setup allows for the quantification of the peptide (UV) and its identification (MS) in a single run.]
The future of this compound characterization lies in the integration of multiple orthogonal techniques. A multi-dimensional approach, potentially combining LC, IMS, MS, and even UV detection, would provide the most detailed and unambiguous characterization of the peptide and its analogues. This comprehensive approach is critical for establishing structure-activity relationships and for the quality control of any future therapeutic products based on this compound.
Computational and Theoretical Chemistry Approaches
In parallel with experimental techniques, computational and theoretical chemistry methods are becoming indispensable tools in peptide research. These in silico approaches offer insights into the molecular behavior of peptides and can guide the design of new and improved versions.
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations provide a dynamic view of peptide behavior at the atomic level. researchgate.netdovepress.comrsc.orgnih.gov By simulating the movement of atoms over time, MD can predict how this compound interacts with a bacterial membrane, how it folds into its active conformation, and the stability of its structure. researchgate.netnih.gov These simulations can help to identify the key amino acid residues involved in membrane binding and disruption, providing a rationale for its antimicrobial activity. nih.gov For example, MD simulations of other antimicrobial peptides have revealed the importance of positively charged and hydrophobic residues in their interaction with lipid bilayers. nih.gov
Molecular docking is another computational technique that predicts the preferred binding orientation of a molecule to a target. [While this compound's primary target is the cell membrane, docking studies could be employed to investigate potential interactions with specific membrane components or intracellular targets.]
De novo Peptide Design and Optimization via in silico Tools
De novo peptide design aims to create entirely new peptides with desired properties. [A study on the progressive design of a Ranatuerin-2 (B1576050) peptide from Amolops wuyiensis (R2AW) showcased how targeted modifications can enhance bioactivity. mdpi.comnih.gov] This study involved the rational design of analogues through residue substitution and truncation to optimize antibacterial and anticancer activities. mdpi.comnih.gov
Artificial Intelligence and Machine Learning for Structure-Function Prediction (e.g., AlphaFold2)
Elucidate the spatial relationships between amino acids. synbiobeta.com
Predict how the peptide folds, particularly the formation of its characteristic amphipathic alpha-helix. researchgate.net
Inform rational drug design by allowing researchers to visualize how modifications, such as amino acid substitutions, might affect the peptide's structure and, consequently, its function. nih.gov
Furthermore, AI can be used to explore the conformational diversity of peptides. By modifying parameters within the prediction models, such as the depth of the multiple sequence alignment (MSA), researchers can generate different potential conformations that a peptide might adopt, providing insights into its dynamic behavior and various functional states. elifesciences.org While our understanding of the complete structure-activity relationship of peptides is still developing, these computational tools are significantly accelerating the process. researchgate.net
Development of Novel Peptide Delivery Systems and Formulation Strategies
A significant hurdle in the therapeutic application of peptides like this compound is their inherent instability in biological environments and challenges with targeted delivery. mdpi.com Research into novel peptide delivery systems and formulation strategies is crucial to overcoming these limitations. These strategies focus on protecting the peptide from degradation and ensuring it reaches its target, without considering efficacy or toxicity.
Formulation Strategies for Stability: Peptides in aqueous solutions are susceptible to various degradation pathways. mdpi.com Key strategies to enhance stability include:
pH Optimization: Selecting an optimal pH and appropriate buffer systems is a primary strategy to minimize degradation. mdpi.com For instance, octreotide, a peptide with a disulfide bridge, is stabilized in a low pH range (3.0-4.2) using specific buffers like glycine. mdpi.com
Use of Excipients: The addition of stabilizing agents such as polyols can improve the stability of peptide formulations. mdpi.com
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, a process known as PEGylation, can enhance its solubility and stability in circulation. pharmafocuseurope.com
Novel Delivery Systems: To improve the delivery of peptides, researchers are exploring various nanocarrier systems:
Nanoparticles: Polymeric or metallic nanoparticles can encapsulate peptides, protecting them from enzymatic degradation and facilitating their transport across biological membranes. pharmafocuseurope.com
Liposomes: These lipid-based vesicles can carry peptide payloads, offering a biocompatible delivery vehicle. researchgate.net
Hydrogels: Integrating peptides into hydrogel matrices can provide a scaffold for sustained release. researchgate.net
These delivery systems can be designed for targeted release, for example, by engineering them to release their peptide cargo at a specific pH associated with an infection site or tumor microenvironment. pharmafocuseurope.com
Exploration of this compound Beyond Its Primary Identified Activities
While initially identified for their antimicrobial properties, peptides of the ranatuerin-2 family have shown potential for a wider range of therapeutic applications. researchgate.netnih.gov This functional multiplicity is a promising area of ongoing research.
A significant secondary activity identified for ranatuerin-2 peptides is their anticancer potential. nih.govmdpi.com For example, a study on Ranatuerin-2PLx, a peptide from the pickerel frog, demonstrated its ability to inhibit the proliferation of several tumor cell lines, with a notable effect on prostate cancer cells (PC-3). nih.govnih.gov The mechanism was found to involve the induction of early-stage apoptosis, a form of programmed cell death. nih.govnih.gov
Research into a designed analogue of a ranatuerin-2 peptide from Amolops wuyiensis (Ranatuerin-2-AW) also highlighted this dual activity. nih.govmdpi.com Modifications to the peptide to enhance its cationicity and hydrophobicity resulted in a variant with significantly optimized antibacterial and anticancer activities. nih.govmdpi.com This suggests that the structural features responsible for disrupting bacterial membranes may also be effective against cancer cell membranes.
The possibility that antimicrobial peptides fulfill additional or alternative biological functions beyond host defense is an important consideration driving further investigation into the full therapeutic potential of this compound and its derivatives. researchgate.net
| Peptide Analogue | Identified Activities | Key Findings |
| Ranatuerin-2PLx | Antimicrobial, Anticancer | Inhibits proliferation of tumor cells, particularly prostate cancer (PC-3), through apoptosis. nih.govnih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Antimicrobial, Anticancer | A designed analogue with enhanced positive charge and hydrophobicity showed significantly optimized dual activities. nih.govmdpi.com |
Methodological Advancements in High-Throughput Screening for Derivatives
The development of potent and specific this compound derivatives from a vast number of potential sequences requires efficient screening methodologies. arxiv.org High-throughput screening (HTS) provides the necessary tools to rapidly evaluate large libraries of peptide analogues for desired biological activities. nih.gov
Modern HTS approaches for peptide derivatives often involve several key components:
Combinatorial Peptide Libraries: Researchers can synthetically create vast libraries containing thousands or even millions of different peptide sequences. nih.gov This can be achieved by systematically substituting amino acids at various positions in the parent peptide sequence, such as this compound. nih.govmdpi.com
Reporter Gene Assays: A powerful HTS method involves creating stable cell lines that express a reporter gene (e.g., luciferase) under the control of a specific promoter. nih.govmdpi.com For instance, to screen for immunomodulatory activity, a cell line with a luciferase gene driven by an NF-κB promoter can be used; activation of the pathway by a peptide results in light emission, which can be rapidly quantified. mdpi.com Similarly, to find peptides that induce host defense peptide synthesis, a reporter can be linked to a defensin (B1577277) gene promoter. nih.gov
In Vitro Permeabilization Assays: For screening membrane-active peptides like this compound, HTS can be based on the peptide's ability to permeabilize synthetic lipid vesicles that mimic bacterial membranes. nih.gov The release of an encapsulated fluorescent dye indicates that a peptide has successfully disrupted the membrane.
These HTS workflows, often combined with molecular docking and machine learning models, allow for the rapid identification of lead candidates from large and diverse peptide libraries, accelerating the discovery of novel derivatives with enhanced or new functionalities. arxiv.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Ranatuerin-2Wa from biological sources?
- Answer : Isolation typically involves extraction protocols using solvents (e.g., methanol/water mixtures) followed by chromatographic techniques like reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) for structural elucidation. Purity must be validated via high-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection (ELSD) . For novel compounds, spectral data (e.g., 1H/13C NMR, HRMS) must be cross-referenced with synthetic analogues or computational models to confirm identity .
Q. How can researchers ensure reproducibility in studies investigating this compound’s bioactivity?
- Answer : Standardize experimental conditions (e.g., buffer composition, temperature, and cell lines) and report detailed protocols, including batch-specific variations in compound purity. Use positive controls (e.g., known inhibitors for enzyme assays) and validate results across multiple biological replicates. Raw data (e.g., dose-response curves, statistical analyses) should be archived in supplementary materials .
Q. What strategies are effective for conducting a comprehensive literature review on this compound’s functional roles?
- Answer : Utilize databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (bioactivity OR structure)"). Filter results by study type (e.g., in vitro, in vivo) and cross-reference citations from seminal papers. Track methodological trends (e.g., patch-clamp vs. fluorescence assays for ion channel studies) to identify gaps .
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action be systematically analyzed?
- Answer : Apply meta-analytical frameworks to compare studies by experimental parameters (e.g., assay sensitivity, compound concentration). For example, discrepancies in receptor binding affinity may arise from differences in membrane preparation methods. Use tools like PRISMA guidelines to evaluate bias and heterogeneity in published data . If contradictions persist, design head-to-head comparative studies under controlled conditions .
Q. What computational and experimental approaches are suitable for mapping this compound’s interaction networks in complex biological systems?
- Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding partners. For pathway analysis, employ CRISPR-Cas9 knockout models or RNA sequencing to identify downstream gene expression changes. Integrate multi-omics datasets (proteomics, metabolomics) using tools like STRING or Cytoscape to visualize interaction networks .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Answer : Synthesize analogues with systematic modifications (e.g., amino acid substitutions, side-chain truncations). Test derivatives in parallel assays (e.g., cytotoxicity, target inhibition) to correlate structural changes with functional outcomes. Use principal component analysis (PCA) or machine learning models to identify critical physicochemical properties (e.g., logP, polar surface area) driving activity .
Q. What methodologies address challenges in quantifying this compound’s pharmacokinetic properties in vivo?
- Answer : Employ LC-MS/MS for sensitive detection in plasma/tissue homogenates, using stable isotope-labeled internal standards to correct for matrix effects. For bioavailability studies, compare intravenous vs. oral administration routes and use nonlinear mixed-effects modeling (e.g., NONMEM) to estimate absorption rates. Validate tissue distribution via autoradiography or fluorescence tagging .
Data Management and Reporting
Q. What are best practices for documenting and sharing this compound-related research data?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets (e.g., spectral files, microscopy images) in repositories like Zenodo or Figshare with standardized metadata (e.g., experimental conditions, software versions). Use tools like DataUp to generate machine-readable metadata and ensure compatibility with repository requirements .
Q. How can researchers mitigate biases in interpreting this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
